5-Bromo-2-chloropyrimidine

描述

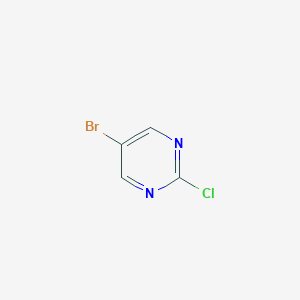

5-Bromo-2-chloropyrimidine: is a heterocyclic organic compound with the molecular formula C4H2BrClN2. It is a derivative of pyrimidine, where the hydrogen atoms at positions 5 and 2 are replaced by bromine and chlorine atoms, respectively. This compound is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-chloropyrimidine involves the reaction of 2-hydroxy-5-bromopyrimidine with phosphorus oxychloride in the presence of an organic amine such as triethylamine. The reaction is typically carried out under nitrogen protection at a temperature of 80-85°C for about 6 hours. After the reaction, the mixture is cooled, and the product is purified .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using a one-step method. This involves heating 2-hydroxypyrimidine with hydrobromic acid and hydrogen peroxide, followed by a reaction with phosphorus oxychloride and an organic amine. This method significantly improves production efficiency and yield .

化学反应分析

Cross-Coupling Reactions

5-Bromo-2-chloropyrimidine serves as a key electrophilic partner in transition-metal-catalyzed cross-coupling reactions. The bromine atom at position 5 is more reactive than the chlorine at position 2, allowing selective functionalization.

Examples of Cross-Coupling Reactions

- Mechanistic Insight : The bromine atom undergoes oxidative addition with palladium(0) catalysts, forming a Pd(II) intermediate. Transmetallation with organoindium reagents followed by reductive elimination yields the coupled product .

- Selectivity : The chlorine at position 2 remains intact under these conditions, enabling sequential functionalization .

Nucleophilic Substitution Reactions

The 2-chloro group in this compound is susceptible to nucleophilic displacement, particularly under basic or catalytic conditions.

Key Substitution Pathways

- Reactivity Trends : The electron-withdrawing bromine at position 5 enhances the electrophilicity of the adjacent chlorine, facilitating substitution .

- Catalytic Systems : Copper iodide (CuI) accelerates amination reactions by stabilizing intermediates .

Sequential Functionalization Strategies

The differential reactivity of the 2-chloro and 5-bromo positions allows for stepwise modifications:

- Cross-Coupling at C5 :

- Substitution at C2 :

Stability and Handling Considerations

科学研究应用

Chemistry: 5-Bromo-2-chloropyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as an intermediate in the synthesis of various inhibitors and other bioactive molecules. It is used in the development of drugs targeting specific enzymes and receptors .

Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. Its unique reactivity makes it a valuable intermediate in the production of various agrochemical products .

作用机制

The mechanism of action of 5-Bromo-2-chloropyrimidine is primarily based on its ability to undergo nucleophilic substitution and cross-coupling reactions. The chlorine and bromine atoms in its structure make it highly reactive towards nucleophiles and organometallic reagents. This reactivity allows it to form various substituted pyrimidines, which can interact with biological targets such as enzymes and receptors .

相似化合物的比较

5-Bromo-2-chloropyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

5-Bromo-2-fluoropyrimidine: Similar but with a fluorine atom instead of a chlorine atom.

2-Chloro-5-bromopyrimidine: Another isomer with the same molecular formula but different positions of the substituents.

Uniqueness: 5-Bromo-2-chloropyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications. Its ability to undergo both nucleophilic substitution and cross-coupling reactions sets it apart from other similar compounds .

生物活性

5-Bromo-2-chloropyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring substituted with bromine and chlorine atoms. The presence of these halogens contributes to its reactivity and biological properties. Its chemical structure can be represented as follows:

Anticancer Activity

Numerous studies have explored the anticancer properties of this compound and its derivatives. A notable study synthesized various bromo-pyrimidine derivatives, including this compound, and evaluated their cytotoxic effects against several tumor cell lines, such as HCT116 (colon cancer), A549 (lung cancer), and K562 (chronic myeloid leukemia) using the MTT assay. The results indicated that certain derivatives exhibited potent inhibitory activity against Bcr/Abl tyrosine kinase, a target in cancer therapy, suggesting their potential as alternative treatments to existing therapies like Dasatinib .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 5b | K562 | 1.2 | Bcr/Abl Inhibition |

| 5c | A549 | 2.3 | Apoptosis Induction |

| 5e | HCT116 | 0.9 | Cell Cycle Arrest |

Anticonvulsant Activity

Research has also indicated that derivatives of this compound possess anticonvulsant properties. A study focused on synthesizing 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine derivatives demonstrated significant anticonvulsant activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, although specific pathways remain to be fully elucidated .

Antimicrobial Properties

The compound has shown promise in antimicrobial applications as well. Various studies have reported that pyrimidine derivatives exhibit broad-spectrum antimicrobial activity against both bacterial and fungal strains. This activity is attributed to the ability of these compounds to interfere with microbial DNA synthesis or function .

The biological activities of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound acts as a potent inhibitor of Bcr/Abl kinase, which is crucial in the treatment of certain leukemias.

- DNA Intercalation : Some studies suggest that it may intercalate into DNA, disrupting replication processes.

- Neurotransmitter Modulation : In anticonvulsant applications, it may influence neurotransmitter levels or receptor activity.

Case Studies

- Bcr/Abl Kinase Inhibition : In a study evaluating various bromo-pyrimidine derivatives, compounds were tested against K562 cells. The most effective inhibitors showed IC50 values significantly lower than Dasatinib, indicating their potential as effective alternatives in targeted cancer therapies .

- Anticonvulsant Efficacy : A series of experiments conducted on animal models demonstrated that hydrazine derivatives of this compound significantly reduced seizure frequency and duration compared to control groups, suggesting a strong anticonvulsant profile .

常见问题

Q. What are the common synthetic routes for preparing 5-bromo-2-chloropyrimidine, and what factors influence yield and purity?

Basic

this compound is typically synthesized via chlorination of 5-bromo-2-hydroxypyrimidine using phosphorus oxychloride (POCl₃) under reflux, achieving yields of ~70% (). Alternatively, 5-bromo-2-methoxypyrimidine can be converted to the chloro derivative using similar methods, with yields up to 95% (). Reaction conditions, such as temperature (50–110°C) and stoichiometry of chlorinating agents, significantly impact purity. Post-synthesis purification via recrystallization (e.g., from acetonitrile) ensures >95% purity ().

Q. How can the electronic structure of this compound be analyzed experimentally and computationally?

Basic

The electronic structure is characterized using He I photoelectron spectroscopy (PES) , which identifies ionization energies (e.g., the first ionization band at 11.9 eV corresponds to π₂ orbitals and halogen lone pairs) (). Computational methods like density functional theory (DFT) with gradient-corrected exchange-correlation functionals (e.g., B3LYP) model molecular orbitals (MOs) and validate experimental data ( ). These studies reveal contributions from bromine (nBr) and chlorine (nCl) lone pairs to the HOMO and LUMO, guiding reactivity predictions.

Q. What challenges arise in achieving regioselective cross-coupling reactions with this compound?

Advanced

Regioselectivity is influenced by the differing reactivity of bromine (C5) and chlorine (C2) substituents. Palladium-catalyzed cross-coupling with triorganoindium reagents (R₃In) selectively substitutes bromine first at 40 mol% R₃In, yielding 5-substituted-2-chloropyrimidines. At 100 mol% R₃In, sequential substitution occurs, forming 2,5-disubstituted pyrimidines ( ). Ligand choice (e.g., bidentate ligands for pathway B) and leaving group nucleophilicity (e.g., triflate vs. chloride) further modulate selectivity ().

Q. How do computational methods aid in understanding the reactivity and stability of this compound derivatives?

Advanced

DFT calculations with exact-exchange functionals (e.g., B3LYP) predict activation barriers for substitution reactions and compare favorably with experimental kinetic data ( ). For example, computational studies on hydrogen-bonding networks in derivatives (e.g., 5-bromo-2-chloropyrimidin-4-amine) reveal stabilization via N–H···N interactions, explaining crystallographic planar arrangements (r.m.s. deviation: 0.087 Å) (). These insights guide solvent selection and catalyst design for stabilizing intermediates.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Basic

- Infrared (IR) spectroscopy : Confirms functional groups (e.g., C–Br stretch at ~550 cm⁻¹) and absence of hydroxyl impurities.

- X-ray crystallography : Resolves the planar pyrimidine ring (planarity deviation: 0.087 Å) and hydrogen-bonded dimers (N7–H···N3/N1 interactions) ().

- NMR : ¹H/¹³C spectra identify substituent positions (e.g., deshielded C5 due to bromine’s electron-withdrawing effect).

Q. How does steric and electronic effects influence the chemoselectivity of nucleophilic substitutions in this compound?

Advanced

Bromine’s lower electronegativity (vs. chlorine) and larger atomic radius make C5 more susceptible to nucleophilic attack. In Suzuki-Miyaura couplings, bromine is preferentially substituted under mild conditions (e.g., Pd(PPh₃)₄, 80°C), while chlorine requires harsher catalysts (e.g., XPhos Pd G3) ( ). Steric hindrance at C2 (due to chlorine’s proximity to the ring) further disfavors substitution at this position unless activated by electron-donating groups ().

Q. What are the thermodynamic considerations in synthesizing this compound derivatives?

Advanced

Reaction pathways (e.g., SNAr vs. oxidative addition) are governed by thermodynamic stability. For example, the conversion of 5-bromo-2-chloro-4-nitropyrimidine to the amine derivative (via SnCl₂ reduction) is exothermic (ΔH = −28 kcal/mol), favoring high yields (90%) (). Solvent polarity (e.g., DMF for polar transition states) and temperature (reflux at 110°C for dioxane-based reactions) optimize activation energy barriers ( ).

Q. How do reaction conditions affect the scalability of this compound synthesis?

Advanced

Scalability requires balancing reaction time, catalyst loading, and purification. For instance, one-pot sequential cross-couplings (e.g., Pd-catalyzed with R₃In) reduce intermediate isolation steps, achieving 80% yield for multigram syntheses ( ). Recrystallization from ethanol or acetonitrile ensures minimal loss (<5%) at scale (). Catalyst recycling (e.g., Pd nanoparticles) and solvent recovery (e.g., dioxane) improve sustainability.

Q. What are the key differences in the reaction mechanisms of this compound compared to other dihalopyrimidines?

Advanced

The Br/Cl pair in this compound exhibits distinct electronic effects vs. dihalides like 2,5-dibromopyrimidine. Bromine’s lower electronegativity increases electron density at C5, accelerating oxidative addition in Pd-catalyzed reactions ( ). In contrast, 2,5-dichloropyrimidine requires stronger bases (e.g., NaOtBu) for activation. Computational studies ( ) correlate these trends with MO energies, where bromine’s nBr orbital lowers the LUMO at C5.

Q. How can hydrogen-bonding interactions in this compound derivatives be exploited in supramolecular chemistry?

Advanced

Derivatives like 5-bromo-2-chloropyrimidin-4-amine form 2D networks via N–H···N hydrogen bonds (2.8–3.0 Å), as shown in X-ray studies (). These interactions stabilize co-crystals with π-acceptors (e.g., TCNQ), enabling applications in organic semiconductors. Solvent polarity (e.g., acetonitrile vs. ethyl acetate) modulates crystal packing, as seen in differing melting points (78–80°C vs. 460–461 K for derivatives) ( ).

属性

IUPAC Name |

5-bromo-2-chloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClN2/c5-3-1-7-4(6)8-2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGIBDJXEVAVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClN2 | |

| Record name | 5-bromo-2-chloropyrimidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345731 | |

| Record name | 5-Bromo-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32779-36-5 | |

| Record name | 5-Bromo-2-chloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-chloropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。